
Spectroscopic Profile of 5-Bromo-2-
fluoropyridin-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 5-Bromo-2-fluoropyridin-3-ol

Cat. No.: B1286782 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the spectroscopic characteristics of

the novel heterocyclic compound, 5-Bromo-2-fluoropyridin-3-ol. Due to the limited availability

of public domain experimental data, this document presents a predictive analysis based on

established spectroscopic principles and data from structurally related compounds. It includes

projected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data, presented in a clear, tabular format for ease of reference. Furthermore, this guide outlines

detailed, generalized experimental protocols for the acquisition of such spectroscopic data. A

logical workflow for the spectroscopic analysis of a novel compound like 5-Bromo-2-
fluoropyridin-3-ol is also visualized using a Graphviz diagram. This document is intended to

serve as a valuable resource for researchers in medicinal chemistry and drug development,

aiding in the identification, characterization, and quality control of this and similar fluorinated

pyridine derivatives.

Introduction
5-Bromo-2-fluoropyridin-3-ol (C₅H₃BrFNO, Molecular Weight: 191.99 g/mol ) is a

halogenated pyridinol derivative with potential applications in medicinal chemistry and materials

science.[1] The presence of a bromine atom, a fluorine atom, and a hydroxyl group on the

pyridine ring offers multiple sites for chemical modification, making it an attractive scaffold for

the synthesis of novel bioactive molecules. Accurate and comprehensive spectroscopic data is
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paramount for the unambiguous identification, purity assessment, and structural elucidation of

this compound. This guide aims to provide a foundational spectroscopic profile of 5-Bromo-2-
fluoropyridin-3-ol.

Disclaimer: The quantitative spectroscopic data presented in this guide are predicted values

based on the analysis of structurally similar compounds and established spectroscopic

theories. Experimental verification is required for confirmation.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 5-Bromo-2-
fluoropyridin-3-ol.

¹H NMR (Proton Nuclear Magnetic Resonance) Data
Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Assignment

~7.5 - 7.8 d ~2-3 H-6

~7.2 - 7.4 d ~2-3 H-4

~5.0 - 6.0 br s - OH

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
Solvent: CDCl₃ Frequency: 100 MHz
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Chemical Shift (δ, ppm) Assignment

~155 - 160 (d, ¹JCF ≈ 240-260 Hz) C-2

~140 - 145 C-3

~125 - 130 C-4

~110 - 115 C-5

~145 - 150 C-6

IR (Infrared) Spectroscopy Data
Wavenumber (cm⁻¹) Intensity Assignment

~3400 - 3200 Broad, Medium O-H stretch

~3100 - 3000 Medium C-H stretch (aromatic)

~1600 - 1550 Strong C=C stretch (aromatic)

~1450 - 1400 Strong C=N stretch (aromatic)

~1250 - 1200 Strong C-O stretch

~1050 - 1000 Strong C-F stretch

~700 - 600 Medium C-Br stretch

Mass Spectrometry (MS) Data
Ionization Mode: Electrospray Ionization (ESI)

m/z (amu) Relative Intensity (%) Assignment

190.9382 ~98 [M+H]⁺ (⁷⁹Br)

192.9362 100 [M+H]⁺ (⁸¹Br)

Experimental Protocols
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The following are generalized experimental protocols for obtaining the spectroscopic data for 5-
Bromo-2-fluoropyridin-3-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Accurately weigh 5-10 mg of 5-Bromo-2-fluoropyridin-3-ol.

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-

d₆) in a clean, dry NMR tube.

Ensure complete dissolution; gentle vortexing or sonication can be applied if necessary.

¹H NMR Acquisition:

The spectrum should be acquired on a 400 MHz or higher field NMR spectrometer.

Typical acquisition parameters include a 30° pulse width, a relaxation delay of 1-2

seconds, and 16-32 scans.

The chemical shifts should be referenced to the residual solvent peak (e.g., CDCl₃ at 7.26

ppm).

¹³C NMR Acquisition:

The spectrum should be acquired on the same spectrometer.

Typical acquisition parameters include a 45° pulse width, a relaxation delay of 2-5

seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-

to-noise ratio.

Proton decoupling should be applied to simplify the spectrum.

The chemical shifts should be referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
Sample Preparation (ATR):
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Place a small amount of the solid 5-Bromo-2-fluoropyridin-3-ol sample directly onto the

diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

Apply pressure using the anvil to ensure good contact between the sample and the

crystal.

Data Acquisition:

Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

A background spectrum of the clean ATR crystal should be recorded and subtracted from

the sample spectrum.

Mass Spectrometry (MS)
Sample Preparation:

Prepare a dilute solution of 5-Bromo-2-fluoropyridin-3-ol (approximately 1 mg/mL) in a

suitable solvent such as methanol or acetonitrile.

Further dilute the stock solution to a final concentration of 1-10 µg/mL.

Data Acquisition (ESI):

The analysis should be performed on a high-resolution mass spectrometer (e.g., Q-TOF or

Orbitrap) equipped with an electrospray ionization (ESI) source.

The sample solution is introduced into the mass spectrometer via direct infusion or

through a liquid chromatography system.

Typical ESI conditions include a capillary voltage of 3-4 kV and a drying gas temperature

of 200-300 °C.
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Acquire the mass spectrum in the positive ion mode to observe the [M+H]⁺ ions. The

characteristic isotopic pattern of bromine (¹⁹Br:⁸¹Br ≈ 1:1) should be observed for the

molecular ion peak.[2]

Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic

analysis of a novel compound such as 5-Bromo-2-fluoropyridin-3-ol.
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A generalized workflow for the spectroscopic analysis of a synthesized compound.

Conclusion
This technical guide provides a foundational, albeit predictive, spectroscopic profile of 5-
Bromo-2-fluoropyridin-3-ol. The tabulated data and detailed experimental protocols offer a
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valuable starting point for researchers working with this compound. The visualized workflow

further clarifies the logical progression of spectroscopic analysis for novel chemical entities. It is

anticipated that as experimental data for 5-Bromo-2-fluoropyridin-3-ol becomes publicly

available, this guide can be updated to reflect empirical findings, further enhancing its utility for

the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 5-Bromo-2-fluoropyridin-3-ol | C5H3BrFNO | CID 20111865 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. youtube.com [youtube.com]

To cite this document: BenchChem. [Spectroscopic Profile of 5-Bromo-2-fluoropyridin-3-ol: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1286782#spectroscopic-data-for-5-bromo-2-
fluoropyridin-3-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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